Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Description
Ethyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound characterized by a multifunctional structure. The molecule features:
- Ethyl ester group: Enhances lipophilicity and influences metabolic stability.
- 1,2,4-triazole ring: A heterocyclic moiety known for its metabolic resistance and versatility in medicinal chemistry (e.g., antifungal applications).
For example, triazole incorporation could involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the ester group might be introduced through alkylation of a carboxylic acid precursor .
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-9(15)10(2,11-3)5-6-14-8-12-7-13-14/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
WJLHQONTIQOERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C=NC=N1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Methylamino Group: This step involves the alkylation of an amine precursor with a suitable alkyl halide.
Esterification: The final step is the esterification of the intermediate compound with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring and methylamino group are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, ester substituents, or amino functionalities. Below is a detailed comparison:
Table 1: Key Properties of Ethyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate and Analogous Compounds
Key Findings from Comparative Analysis
Heterocyclic Influence: The 1,2,4-triazole in the target compound offers a balance between metabolic stability and polarity, contrasting with benzimidazole’s lipophilicity (linked to membrane penetration in antibacterial agents) and imidazole’s pH-dependent reactivity.
Ester Group Reactivity :
- Ethyl esters in all compounds hydrolyze under basic conditions to carboxylic acids, as seen in the conversion of compound 2 to 3 in . However, steric hindrance from the 2-methyl group in the target compound may slow hydrolysis relative to linear analogs.
Biological Activity :
- Triazole derivatives are widely utilized in systemic antifungals (e.g., fluconazole), suggesting the target compound may share similar modes of action. In contrast, benzimidazole derivatives in show antibacterial activity due to DNA interaction or tubulin disruption.
Structural Characterization :
- Tools like SHELX () are critical for resolving stereochemical details in such compounds, particularly the branching at C2, which could influence crystallinity and packing efficiency .
Biological Activity
Ethyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₉H₁₄N₄O₂
- Molecular Weight : 198.23 g/mol
- IUPAC Name : this compound
The compound features an ethyl ester group and a triazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing triazole rings often exhibit:
- Antimicrobial Activity : The triazole structure is known for inhibiting fungal cytochrome P450 enzymes, leading to antifungal effects.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values in the micromolar range. |
| Study 2 | Showed antimicrobial effects against various fungal strains with a minimum inhibitory concentration (MIC) of < 100 µg/mL. |
| Study 3 | Investigated the compound's binding affinity to target proteins involved in cancer metabolism and reported promising results. |
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound effectively reduced cell viability by inducing apoptosis through caspase activation pathways.
Case Study 2: Antifungal Effects
A study evaluated the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results demonstrated that treatment with this compound significantly inhibited fungal growth compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
